N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a chemical compound that features a benzodioxin moiety attached to an acrylamide group
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. The compound also exhibits antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes affects several biochemical pathways. Cholinesterases are involved in nerve signal transmission, so their inhibition can impact neurological function. Lipoxygenase enzymes participate in the synthesis of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt nerve signal transmission and inflammatory responses . Additionally, the compound’s antibacterial activity can inhibit the growth of E. coli and B. subtilis, potentially leading to the disruption of bacterial biofilms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves the reaction of 1,4-benzodioxane-6-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acrylamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide: Similar structure but with a butanamide group instead of an acrylamide group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a sulfonamide group, used in antibacterial research.
AMG9810: A vanilloid receptor antagonist with a similar benzodioxin structure.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is unique due to its acrylamide group, which allows it to participate in polymerization reactions, making it valuable in materials science. Additionally, its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h2-4,7H,1,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGDQROAZBBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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